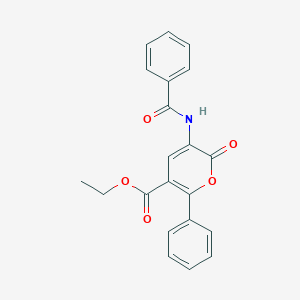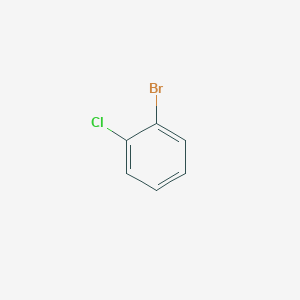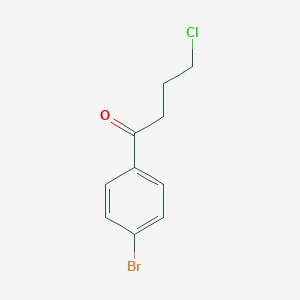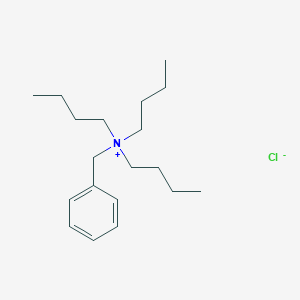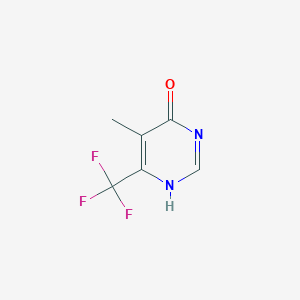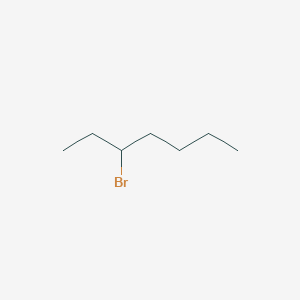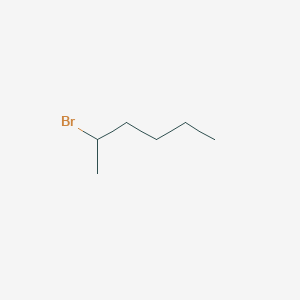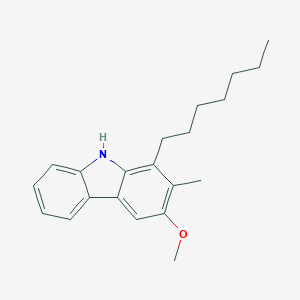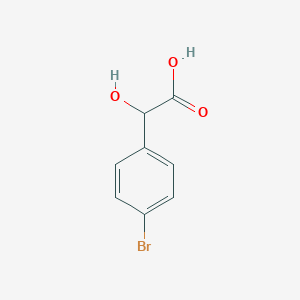
Lead tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead tetraacetate, also known as lead(IV) acetate, is a metalorganic compound with the chemical formula Pb(C₂H₃O₂)₄. It appears as colorless or pink crystals and is soluble in nonpolar organic solvents. This compound is widely used in organic synthesis due to its strong oxidizing properties .
Preparation Methods
Lead tetraacetate is typically prepared by treating red lead (Pb₃O₄) with acetic acid and acetic anhydride. The reaction absorbs water and produces lead tetracetate and lead(II) acetate as shown below :
Pb3O4+4Ac2O→Pb(OAc)4+2Pb(OAc)2
The remaining lead(II) acetate can be partially oxidized to lead tetracetate using chlorine, resulting in lead(II) chloride as a by-product :
2Pb(OAc)2+Cl2→Pb(OAc)4+PbCl2
Chemical Reactions Analysis
Lead tetraacetate is a versatile reagent in organic chemistry, known for its strong oxidizing properties. It participates in various types of reactions, including:
Oxidation: this compound is used to oxidize benzylic, allylic, and α-oxygen ether C-H bonds.
Cleavage of α-hydroxy acids and 1,2-diols: It cleaves these compounds to form corresponding aldehydes or ketones, often replacing ozonolysis.
Dehydrogenation: It dehydrogenates hydrazones and hydrazines, such as converting hexafluoroacetone hydrazone to bis(trifluoromethyl)diazomethane.
Substitution: This compound can act as an alternative reagent to bromine in the Hofmann rearrangement.
Common reagents used in these reactions include acetic acid, acetic anhydride, and chlorine. Major products formed from these reactions include aldehydes, ketones, and organolead compounds .
Scientific Research Applications
Lead tetraacetate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of lead tetracetate involves its ability to act as a strong oxidizing agent. It can participate in both radical and ionic oxidation processes, depending on the reaction conditions and the nature of the substrate . The compound can induce cleavage, substitution, elimination, addition, or fragmentation reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Lead tetraacetate is often compared with other tetravalent lead compounds, such as lead tetrahalides (PbX₄) and lead(IV) sulfate. While all these compounds exhibit strong oxidizing properties, lead tetracetate is particularly valued for its ability to selectively oxidize nonactivated carbon atoms and facilitate the formation of various functional groups . Similar compounds include:
Lead tetrahalides (PbX₄): Used for oxidation purposes but less versatile compared to lead tetracetate.
Lead(IV) sulfate: Another strong oxidizing agent but with different reactivity and applications.
This compound’s unique combination of properties makes it a preferred choice in many organic synthesis applications.
Properties
CAS No. |
546-67-8 |
|---|---|
Molecular Formula |
C8H16O8Pb |
Molecular Weight |
447 g/mol |
InChI |
InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4); |
InChI Key |
NVTAREBLATURGT-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb] |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pb] |
Color/Form |
Colorless monoclinic prisms from glacial acetic acid Colorless or faintly pink crystals, sometimes moist with glacial acetic acid |
density |
2.2 at 68 °F (USCG, 1999) - Denser than water; will sink 2.228 at 17 °C/4 °C |
melting_point |
347 °F (USCG, 1999) 175-180 °C |
Key on ui other cas no. |
546-67-8 |
physical_description |
Faintly pink wet crystals with an odor of vinegar. (USCG, 1999) Colorless to pink solid from glacial acetic acid; [Merck Index # 5423] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
shelf_life |
Unstable in ai |
solubility |
Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene. |
Synonyms |
Acetic Acid Lead(4+) Salt (4:1); LTA; Lead Acetate; Lead Tetraacetate; Lead(4+) Acetate; Plumbic Acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


